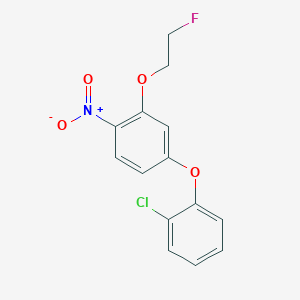
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chlorophenoxy and fluoroethoxy substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene typically involves multiple steps:
Etherification: The fluoroethoxy group can be introduced via an etherification reaction, where a suitable fluoroethanol reacts with a phenol derivative in the presence of a base.
Chlorination: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The chlorophenoxy and fluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Reduction: The major product of the reduction reaction would be 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitrobenzene derivatives on biological systems.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene would depend on its specific interactions with molecular targets. For instance:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules.
Substituents: The chlorophenoxy and fluoroethoxy groups can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler nitrobenzene derivative with a hydroxyl group.
2-Chlorophenol: A chlorinated phenol with similar reactivity.
2-Fluoroethanol: A fluoro-substituted alcohol.
Uniqueness
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of both chlorophenoxy and fluoroethoxy groups, along with the nitro group, makes it a versatile compound for various applications.
Properties
CAS No. |
60775-36-2 |
|---|---|
Molecular Formula |
C14H11ClFNO4 |
Molecular Weight |
311.69 g/mol |
IUPAC Name |
4-(2-chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H11ClFNO4/c15-11-3-1-2-4-13(11)21-10-5-6-12(17(18)19)14(9-10)20-8-7-16/h1-6,9H,7-8H2 |
InChI Key |
COTQHQUJTZVSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


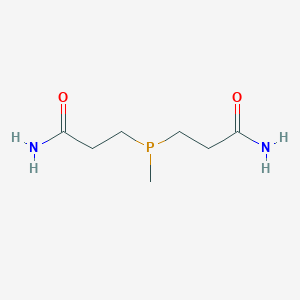
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)

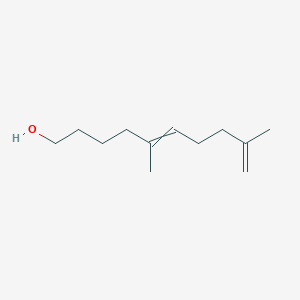
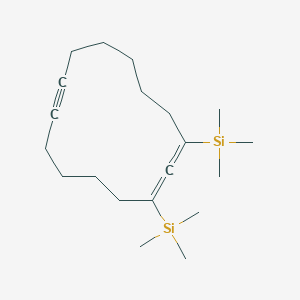
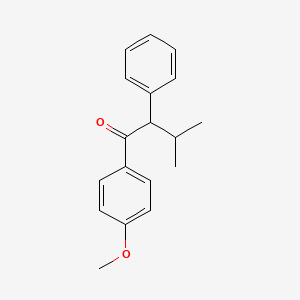
![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)
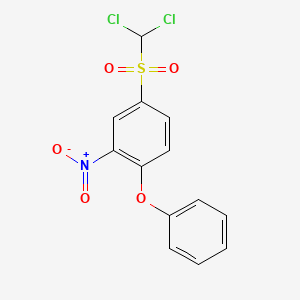

![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
